Methyl 1-aminocyclobutanecarboxylate hydrochloride
Overview
Description
Methyl 1-aminocyclobutanecarboxylate hydrochloride is a chemical compound with the molecular formula C6H12ClNO2 and a molecular weight of 165.62 g/mol . It is used primarily as an intermediate in pharmaceutical and organic synthesis . The compound is slightly soluble in water and is sensitive to air, requiring storage in a cool, dry place away from oxidizing agents .
Mechanism of Action
“Methyl 1-aminocyclobutanecarboxylate hydrochloride” acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It binds to the active site of the enzyme and blocks its activity, thus preventing the formation of pro-inflammatory mediators such as prostaglandins and thromboxanes. This results in reduced inflammation and pain.
Safety and Hazards
“Methyl 1-aminocyclobutanecarboxylate hydrochloride” is classified as Acute Tox. 4 Oral . It has the signal word “Warning” and the hazard statements H302 , H315, H319, and H335 . This means it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264b), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301 + P312 + P330) .
Preparation Methods
The synthesis of Methyl 1-aminocyclobutanecarboxylate hydrochloride typically involves the esterification of 1-aminocyclobutanecarboxylic acid with methanol in the presence of hydrochloric acid . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity levels .
Chemical Reactions Analysis
Methyl 1-aminocyclobutanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 1-aminocyclobutanecarboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of various organic compounds and materials.
Comparison with Similar Compounds
Methyl 1-aminocyclobutanecarboxylate hydrochloride can be compared with similar compounds like:
- Methyl 1-aminocyclopropanecarboxylate hydrochloride
- Ethyl 1-aminocyclopropanecarboxylate hydrochloride
- 1-Aminocyclohexanecarboxylic acid
- 1-Amino-1-methylcyclohexane hydrochloride
These compounds share structural similarities but differ in their chemical properties and reactivity. This compound is unique due to its specific ring structure and functional groups, which confer distinct reactivity and applications .
Properties
IUPAC Name |
methyl 1-aminocyclobutane-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-5(8)6(7)3-2-4-6;/h2-4,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCSDOKIBIMJNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655054 | |
Record name | Methyl 1-aminocyclobutane-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92398-47-5 | |
Record name | Methyl 1-aminocyclobutane-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1-aminocyclobutane-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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